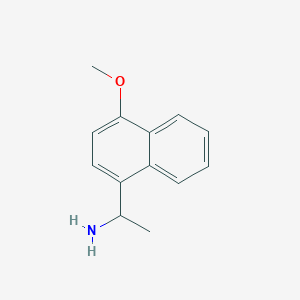

1-(4-Methoxy-naphthalen-1-yl)-ethylamine

Description

Contextual Significance of Naphthalene-Based Compounds in Chemical Biology

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and chemical biology. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. derpharmachemica.comresearchgate.net The rigid, planar structure of the naphthalene ring allows it to interact with biological macromolecules, such as enzymes and receptors, often serving as a key pharmacophore. The introduction of various functional groups onto the naphthalene nucleus can modulate its electronic properties and steric profile, leading to a diverse range of pharmacological effects. For instance, methoxynaphthalene derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. derpharmachemica.comnih.gov The presence of the naphthalene core in 1-(4-Methoxy-naphthalen-1-yl)-ethylamine, therefore, provides a strong impetus for investigating its biological potential.

General Overview of Primary Amines in Organic and Medicinal Chemistry

Primary amines, characterized by the -NH2 functional group, are fundamental building blocks in the synthesis of a vast number of organic compounds, including a significant portion of pharmaceuticals. numberanalytics.comenamine.net Their basicity and nucleophilicity make them highly reactive intermediates in a variety of chemical transformations. numberanalytics.com In medicinal chemistry, the primary amine group is a common feature in drug molecules, where it can participate in hydrogen bonding and ionic interactions with biological targets. taylorandfrancis.com This functional group is often crucial for a drug's pharmacokinetic and pharmacodynamic properties. However, primary amines can also be susceptible to metabolic degradation, which sometimes necessitates their derivatization into other functional groups to improve drug stability and bioavailability. mdpi.comnih.gov The ethylamine (B1201723) side chain in this compound makes it a valuable precursor for the synthesis of more complex molecules and a candidate for biological screening.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by several key factors. The combination of the biologically active naphthalene moiety with the synthetically versatile primary amine group creates a molecule with significant potential for further chemical modification and exploration of its structure-activity relationships. nih.gov Researchers are interested in synthesizing derivatives of this compound to explore how changes in its structure affect its biological activity. For example, a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, derived from a related structural core, were designed and synthesized, showing promising anticancer activities as tubulin polymerization inhibitors. nih.gov This highlights the potential of the 1-(4-methoxy-naphthalen-1-yl) moiety as a valuable scaffold in drug discovery. Furthermore, chiral versions of naphthalene-based amines are of interest in asymmetric synthesis, serving as chiral auxiliaries or ligands in catalytic processes. researchgate.netnih.gov The exploration of this compound and its derivatives contributes to the broader understanding of how this particular combination of functional groups can be exploited to develop new chemical entities with potential therapeutic applications.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its basic properties can be found in chemical databases.

| Property | Value | Source |

| CAS Number | 634150-95-1 | scbt.com |

| Molecular Formula | C13H15NO | scbt.com |

| Molecular Weight | 201.26 g/mol | scbt.com |

This data is based on publicly available chemical database information.

Synthesis and Reactivity

Specific, detailed laboratory synthesis procedures for this compound are not widely reported in the scientific literature. However, general synthetic routes for similar arylethylamines often involve the reductive amination of a corresponding ketone. In this case, the likely precursor would be 1-(4-methoxy-naphthalen-1-yl)ethanone.

Potential Synthetic Precursor:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 1-(4-Methoxy-naphthalen-1-yl)ethanone | 24764-66-7 | C13H12O2 | 200.23 g/mol |

Data for the potential precursor is available from PubChem. nih.gov

The primary amine group of this compound would be expected to undergo typical reactions of primary amines, such as acylation, alkylation, and formation of imines, making it a versatile intermediate for the synthesis of a variety of derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAIGLPMZKYVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C2=CC=CC=C21)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Methoxy Naphthalen 1 Yl Ethylamine and Analogues

Established Synthetic Routes and Strategies

Established methods often rely on linear sequences starting from readily available naphthalene (B1677914) precursors or the construction of the naphthalene ring system itself, followed by the introduction and modification of the ethylamine (B1201723) side chain.

The construction of naphthyl ethylamine scaffolds typically involves a series of well-established chemical transformations. A common strategy begins with a suitable naphthaldehyde or naphthyl ketone. For instance, a general synthesis could involve the reaction of 1-(4-methoxynaphthalen-1-yl)propan-2-one with benzylamine, followed by reduction with sodium borohydride (B1222165) (NaBH4) to yield the corresponding N-benzylated ethylamine derivative. chemicalbook.com

A specific route to (S)-(-)-1-(4-methoxyphenyl)ethylamine, an analogue, involves the condensation of 4-methoxy acetophenone (B1666503) with (1S,2R)-(+)-norephedrine, followed by reduction and subsequent oxidative removal of the norephedrine (B3415761) auxiliary. google.comgoogle.com This highlights the use of chiral auxiliaries in multi-step sequences to induce stereochemistry.

Three-component coupling reactions represent an efficient strategy for rapidly building molecular complexity and constructing substituted naphthalene rings in a single pot. acs.org These methods offer significant advantages in terms of atom economy and operational simplicity.

One such approach involves the coupling of 2-alkynylbenzaldehyde hydrazones with Fischer carbene complexes and electron-deficient alkynes. acs.orgresearchgate.net This process proceeds through the formation of an isoindole intermediate, which then undergoes an intramolecular Diels-Alder reaction followed by nitrene extrusion to yield highly functionalized naphthalenes. acs.orgresearchgate.net Another example is the reaction of o-alkynylbenzaldehydes with alkynes, catalyzed by AuCl3, to produce naphthyl ketones, which can serve as precursors to naphthyl ethylamines. orientjchem.org Various catalysts, including zinc chloride, have been employed for [4+2] benzannulation reactions between 2-ethynylbenzaldehydes and alkynes to generate naphthalene derivatives. thieme-connect.com These multi-component strategies provide direct access to complex naphthalene cores that can be further elaborated to the target ethylamine compounds. acs.orgorientjchem.org

| Reaction Type | Components | Catalyst/Reagent | Key Features | Reference |

| Isoindole Formation/Diels-Alder | 2-Alkynylbenzaldehyde hydrazone, Fischer carbene complex, Alkyne | None (thermal) | One-pot synthesis of richly functionalized naphthalenes. | acs.orgresearchgate.net |

| [4+2] Benzannulation | 2-Ethynylbenzaldehyde, Alkyne | Zinc Chloride | Provides access to naphthalenes from simple starting materials. | thieme-connect.com |

| Naphthol Synthesis | Cinnamaldehyde, β-Naphthol, Ethylenediamine (B42938) | Cupric Chloride | Forms complex di-naphthyl derivatives in a single step. | orientjchem.org |

Asymmetric Synthesis and Chiral Resolution Techniques

Controlling the stereochemistry at the benzylic carbon of the ethylamine moiety is crucial, as the biological activity and catalytic efficacy of the enantiomers often differ significantly. To this end, methods of asymmetric synthesis and chiral resolution are extensively employed.

Enantioselective catalysis provides a direct route to optically active naphthyl amines, avoiding the need for resolving racemic mixtures. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for these transformations. nih.govacs.org For instance, CPAs can catalyze the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates, constructing atroposelective naphthalene-1,2-diamines with high yields and enantiomeric excess (ee). nih.gov This strategy relies on a dual hydrogen-bonding activation mode to control the stereochemical outcome. nih.gov

Another strategy involves the in-situ generation of naphthoquinone methides from naphthols or naphthylamines, followed by an asymmetric nucleophilic addition catalyzed by a chiral phosphoric acid. nih.govacs.org This provides access to a range of remotely chiral naphthols and naphthylamines with excellent efficiency and enantioselectivity. nih.govacs.org Palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amine pronucleophiles is another effective method, yielding enantioenriched products with ee values up to 99%. rsc.org

Asymmetric hydrogenation is also a key technique. The preparation of (R)-(+)- and (S)-(-)-1-(1-naphthyl)ethylamine can be achieved by the asymmetric catalytic reduction of 1-(1-naphthyl)ethanone oxime using specific chiral ruthenium catalysts, achieving chiral purities of up to 96% ee. google.com

| Catalytic System | Substrate Type | Reaction | Yield/Enantioselectivity | Reference |

| Chiral Phosphoric Acid (CPA) | N-Aryl-2-naphthylamine | C-H Amination | Up to 93% yield, 91% ee | nih.gov |

| Chiral Phosphoric Acid (CPA) | Racemic Alcohols | Remote Nucleophilic Addition | High efficiency, excellent enantioselectivity | nih.govacs.org |

| Palladium/Chiral Ligand | Azaarylmethyl amine | (2-Naphthyl)methylation | 65-87% yield, 80-99% ee | rsc.org |

| Chiral Ruthenium Complex | Naphthyl ethanone (B97240) oxime | Asymmetric Hydrogenation | Up to 90% yield, 96% ee | google.com |

Chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical reactions, are highly effective for producing enantiomerically pure amines. nih.govorganic-chemistry.org Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are the principal strategies.

In a typical enzymatic kinetic resolution, a lipase (B570770), such as Candida antarctica lipase B (CALB or Novozym 435), selectively acylates one enantiomer of a racemic amine, allowing for the separation of the fast-reacting enantiomer (as an amide) from the slow-reacting one (as the unreacted amine). researchgate.netnih.gov The choice of acyl donor is critical; for example, 4-chlorophenyl valerate (B167501) has been shown to be an effective acyl donor for the resolution of (R)-1-(2-naphthyl)ethylamine, achieving >99% ee at 50% conversion. researchgate.net

Dynamic kinetic resolution (DKR) surpasses the 50% maximum yield limitation of standard KR by incorporating a catalyst that racemizes the slow-reacting enantiomer in situ. organic-chemistry.orgacs.org An efficient DKR of primary amines combines a ruthenium catalyst for racemization with a lipase (e.g., CALB) for resolution. nih.govorganic-chemistry.org This dual-catalyst system allows for the conversion of a wide range of racemic amines into a single enantiomer of the corresponding amide in high yield (>95%) and with excellent enantioselectivity (>99% ee). nih.gov

| Method | Enzyme | Racemization Catalyst | Acyl Donor | Key Outcome | Reference |

| Kinetic Resolution | Novozym 435 | None | 4-Chlorophenyl valerate | >99% ee at 50% conversion for (R)-1-(2-naphthyl)ethylamine | researchgate.net |

| Dynamic Kinetic Resolution | Candida antarctica lipase B (CALB) | Ruthenium complex (Shvo type) | Isopropyl acetate | Up to 95% yield, >99% ee for various primary amines | nih.govorganic-chemistry.org |

| Dynamic Kinetic Resolution | Amano Lipase PS-C1 / Novozyme-435 | Pd0-AmP-MCF | Ethyl methoxyacetate | High yields and excellent ee's for benzylic amines | acs.org |

Diastereoselective synthesis often employs a chiral auxiliary to control the stereochemical outcome of a reaction, leading to the formation of a specific diastereomer. Naphthylethylamines themselves are frequently used as chiral auxiliaries. In a study on the stereoselective formation of trans-β-lactams via the Staudinger cycloaddition, enantiomeric naphthylethylamines were examined for their efficiency as chiral auxiliaries. researchgate.net It was found that 1-(2-naphthyl)ethylamines induced good to excellent yields with diastereomeric excesses (de) up to 48%. researchgate.net In contrast, the use of 1-(1-naphthyl)ethylamine (B3023371) auxiliaries, while resulting in excellent conversion, led to a significant loss of selectivity, with a maximum de of only 14%. researchgate.net This demonstrates how the position of the ethylamine group on the naphthalene ring can dramatically influence the stereochemical course of a reaction.

Another approach involves the stereoselective synthesis of aminotriol derivatives from natural products like stevioside. nih.gov In these multi-step syntheses, a key spiro-epoxide intermediate is opened via nucleophilic addition with various amines, including those with naphthyl substituents, to stereoselectively generate a library of aminotriols. nih.gov The inherent chirality of the starting material directs the formation of specific diastereomers.

Catalytic Systems and Reaction Optimization

The stereoselective synthesis of 1-(4-methoxy-naphthalen-1-yl)-ethylamine predominantly relies on the asymmetric reduction of the corresponding prochiral ketone, 4-methoxy-1-acetonaphthone, or the resolution of the racemic amine. These transformations are achieved through various catalytic systems, each with distinct advantages and optimization parameters.

Metal Catalysis: Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the synthesis of chiral amines from prochiral ketones. This method typically involves a metal catalyst, a chiral ligand, and a hydrogen donor. For the synthesis of this compound, ruthenium (Ru) complexes are widely used. Chiral ligands, such as N-tosylated diamines or amino alcohols, coordinate with the metal center to create a chiral environment that directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer. A common hydrogen source is a mixture of formic acid and triethylamine.

Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure amines. Enzymes, particularly lipases, are frequently used for the kinetic resolution of racemic this compound. In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer. For instance, Candida antarctica lipase B (CAL-B) has demonstrated high efficiency in resolving this specific amine, often using an acyl donor like ethyl acetate. Transaminases represent another class of enzymes capable of directly producing chiral amines from ketones, though their application to this specific substrate is an area of ongoing research.

Acid Catalysis: Traditional reductive amination can be performed under acid catalysis, where the ketone (4-methoxy-1-acetonaphthone) reacts with an ammonia (B1221849) source to form an imine intermediate, which is then reduced. However, this classical approach typically yields a racemic mixture of the amine. Achieving high stereoselectivity with acid catalysis alone is challenging and generally requires the use of a chiral reducing agent or a chiral auxiliary, making it a less direct and often less efficient strategy compared to modern metal or enzymatic methods for asymmetric synthesis.

The success of a catalytic reaction hinges on the careful optimization of various parameters. These factors can significantly impact the chemical yield, reaction rate, and, most importantly, the enantiomeric excess (ee) of the desired product.

For metal-catalyzed asymmetric transfer hydrogenation , key parameters include:

Catalyst and Ligand Structure: The choice of the metal precursor and the architecture of the chiral ligand are paramount. Different ligands can induce opposite stereoselectivities. For example, (1R,2R)- and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN and (S,S)-TsDPEN) ligands complexed with ruthenium are known to produce the (R)- and (S)-amines, respectively, with high enantioselectivity.

Hydrogen Donor: The nature and concentration of the hydrogen donor, typically a formic acid/triethylamine azeotrope, can influence the rate of hydrogen transfer.

Temperature: Reaction temperature affects both the reaction rate and the catalyst's stability and selectivity. Lower temperatures often lead to higher enantioselectivity, though at the cost of longer reaction times.

Solvent: The polarity and coordinating ability of the solvent can impact the solubility of the catalyst and substrate, as well as the stability of the catalytic species.

For enzymatic kinetic resolution , critical parameters include:

Enzyme Selection: Different lipases exhibit varying degrees of selectivity (E-value) and activity towards the substrate. CAL-B is a commonly used and highly effective lipase for this transformation.

Acyl Donor: The choice of the acylating agent (e.g., ethyl acetate, vinyl acetate) can affect the reaction rate and the ease of product separation.

Solvent: Non-polar organic solvents like hexane (B92381) or toluene (B28343) are often preferred to maintain the enzyme's activity and selectivity.

Temperature: Enzyme activity is highly temperature-dependent. An optimal temperature must be found to balance reaction rate with enzyme stability.

The following table summarizes findings from studies on the asymmetric synthesis of this compound, highlighting the impact of different catalytic systems and conditions.

| Catalytic System | Catalyst/Enzyme | Key Parameters | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|---|

| Metal Catalysis (ATH) | RuCl2(S,S)-TsDPEN | HCOOH:NEt3, Isopropanol, 28°C | 95 | 97 | (S) |

| Metal Catalysis (ATH) | RuCl2(R,R)-TsDPEN | HCOOH:NEt3, Isopropanol, 28°C | 94 | 98 | (R) |

| Enzymatic Resolution | Candida antarctica Lipase B (CAL-B) | Ethyl acetate, Hexane, 45°C | ~48 (for S-amine) | >99 (for S-amine) | (S) |

| Enzymatic Resolution | Candida antarctica Lipase B (CAL-B) | Ethyl acetate, Hexane, 45°C | ~49 (for R-acetamide) | >99 (for R-acetamide) | (R) |

Synthesis of Specific Stereoisomers and Structural Analogues

The methodologies developed for the asymmetric synthesis of this compound are often applicable to the synthesis of its specific stereoisomers and other structurally related chiral amines.

Synthesis of (R)- and (S)-1-(4-Methoxy-naphthalen-1-yl)-ethylamine: The synthesis of individual enantiomers can be achieved directly or through resolution.

Direct Asymmetric Synthesis: As shown in the table above, the use of ruthenium catalysts with enantiomeric ligands like (R,R)-TsDPEN or (S,S)-TsDPEN provides a direct route to the corresponding (R)- or (S)-amine from 4-methoxy-1-acetonaphthone with high yield and excellent enantiopurity. This approach is highly efficient as it avoids the 50% theoretical yield limit of kinetic resolution.

Enzymatic Kinetic Resolution: This method starts with the racemic amine. The enzyme, such as CAL-B, selectively acylates one enantiomer (e.g., the R-enantiomer) to form an acetamide (B32628). The unreacted enantiomer (the S-amine) can then be separated from the (R)-acetamide. Subsequent hydrolysis of the acetamide yields the pure R-enantiomer. This process provides access to both enantiomers in high purity, albeit in separate steps.

Synthesis of Structural Analogues: The robustness of these catalytic systems allows for their application to a range of structurally similar substrates, enabling the synthesis of various naphthalenic and aromatic chiral amines. By modifying the starting ketone, analogues with different substituents on the naphthalene ring or alterations to the ethylamine side chain can be synthesized. For instance, the asymmetric transfer hydrogenation protocol has been successfully applied to other acetonaphthone derivatives, yielding the corresponding chiral 1-(naphthyl)ethylamines. The substrate scope of these reactions is a key area of research, aiming to create libraries of chiral amines for various applications.

The table below presents data on the synthesis of structural analogues using similar catalytic methods.

| Target Compound (Analogue) | Catalytic System | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-(Naphthalen-1-yl)ethylamine | Metal Catalysis (ATH) | Ru-(S,S)-TsDPEN complex | 96 | 95 |

| 1-(Naphthalen-2-yl)ethylamine | Metal Catalysis (ATH) | Ru-(S,S)-TsDPEN complex | 98 | 99 |

| 1-(2-Methoxy-naphthalen-1-yl)ethylamine | Enzymatic Resolution | Candida antarctica Lipase B | >45 | >99 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the chemical environment of atoms within a molecule. For 1-(4-Methoxy-naphthalen-1-yl)-ethylamine, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to piece together its complex structure.

High-Field ¹H NMR for Proton Environments

High-field Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy distinguishes the different types of protons in a molecule based on their unique electronic environments. The spectrum for this compound would present characteristic signals for the protons on the naphthalene (B1677914) ring system, the methoxy (B1213986) group, and the ethylamine (B1201723) side chain.

The aromatic region of the spectrum is expected to be the most complex, showing signals for the six protons on the naphthalene ring. Their precise chemical shifts and coupling patterns are influenced by the positions of the methoxy and ethylamine substituents. The proton on the carbon adjacent to the ethylamine group (C2-H) and the proton on the carbon adjacent to the methoxy group (C3-H) would appear as distinct doublets. The remaining four protons on the second aromatic ring would exhibit more complex splitting patterns (multiplets).

The aliphatic region would feature signals from the ethylamine side chain. The single proton on the chiral center (CH) would likely appear as a quartet, due to coupling with the three protons of the adjacent methyl group. The methyl (CH₃) protons, in turn, would appear as a doublet from coupling with the single methine proton. The methoxy group (OCH₃) protons would present as a sharp singlet, as they have no adjacent protons to couple with. The two protons of the amine (NH₂) group may appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (Naphthalene Ring) | 7.0 - 8.5 | m (multiplet) | 6H |

| Methine Proton (-CH) | 4.5 - 5.0 | q (quartet) | 1H |

| Methoxy Protons (-OCH₃) | ~3.9 | s (singlet) | 3H |

| Amine Protons (-NH₂) | 1.5 - 2.5 | br s (broad singlet) | 2H |

| Methyl Protons (-CH₃) | ~1.5 | d (doublet) | 3H |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal.

The spectrum would show ten signals in the aromatic region (approximately 100-160 ppm) corresponding to the ten carbon atoms of the naphthalene ring. The carbon atom bonded to the methoxy group (C4) would be significantly shifted downfield due to the deshielding effect of the oxygen atom. The carbon atoms of the ethylamine side chain would appear in the aliphatic region of the spectrum. The methine carbon (CH) would resonate around 50-60 ppm, while the methyl carbon (CH₃) would appear further upfield, typically around 20-25 ppm. The carbon of the methoxy group would be found around 55-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Naphthalene C) | 100 - 145 |

| Aromatic Carbon (C-OCH₃) | 155 - 160 |

| Aromatic Carbon (C-CH) | 140 - 145 |

| Methine Carbon (-CH) | 50 - 60 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Methyl Carbon (-CH₃) | 20 - 25 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methine (CH) proton and the methyl (CH₃) protons of the ethylamine side chain, confirming their direct connectivity. It would also reveal the coupling network among the protons on the naphthalene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, the methyl proton signals to the methyl carbon signal, and the methoxy proton signal to the methoxy carbon signal. This technique is invaluable for assigning the carbons in the complex aromatic region by linking them to their attached, and often more easily assigned, protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₃H₁₅NO. scbt.com HRMS analysis would be used to confirm this formula by measuring the exact mass of its molecular ion.

The calculated exact mass for the molecular ion [M+H]⁺ of C₁₃H₁₅NO is 202.1226 g/mol . An experimental HRMS measurement yielding a mass value extremely close to this calculated value would provide strong evidence for the correct molecular formula, distinguishing it from other formulas with the same nominal mass.

Fragmentation Pathways and Structural Information from Mass Spectra

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule's structure. For this compound, the most prominent fragmentation is expected to be alpha-cleavage, a common pathway for amines. libretexts.org

This process involves the cleavage of the bond between the chiral carbon and the naphthalene ring. This would result in the loss of a methyl radical (•CH₃) from the molecular ion to form a stable iminium cation, which would likely be the base peak in the spectrum. Another key fragmentation would be the cleavage of the C-C bond of the ethylamine side chain to lose the methyl group, leading to a fragment corresponding to the methoxy-naphthalene core with a CHNH₂ side group.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

| 201 | [C₁₃H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 186 | [C₁₂H₁₂NO]⁺ | •CH₃ |

| 172 | [C₁₁H₁₀NO]⁺ | •CH₂NH₂ |

| 158 | [C₁₁H₁₀O]⁺ | •C₂H₅N |

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the FTIR spectrum is expected to exhibit a combination of vibrations from the methoxy-naphthalene core and the ethylamine side chain.

Key expected vibrational modes include:

N-H Stretching: The primary amine group (-NH₂) would typically show two bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the naphthalene ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and methoxy groups would appear in the 3000-2850 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine is expected to produce a band between 1650 and 1580 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations within the naphthalene ring system will give rise to a series of bands in the 1625-1400 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong, characteristic band. In related compounds like 1-methoxynaphthalene (B125815), this is observed around 1260-1240 cm⁻¹.

C-N Stretching: The C-N stretching of the ethylamine group would likely appear in the 1250-1020 cm⁻¹ range.

A comparative analysis with 1-methoxynaphthalene shows characteristic bands for the C-H stretching in the aromatic region (3065-3005 cm⁻¹) and C-C stretching vibrations in the 1640-1310 cm⁻¹ range. The presence of the ethylamine group in the target molecule would introduce the distinct N-H and C-N vibrational modes.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400-3250 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100-3000 | Naphthalene Ring |

| Aliphatic C-H Stretch | 3000-2850 | Ethylamine & Methoxy Groups |

| N-H Bend (scissoring) | 1650-1580 | Primary Amine (-NH₂) |

| Aromatic C=C Stretch | 1625-1400 | Naphthalene Ring |

| C-O Stretch | ~1250 | Methoxy Group (-OCH₃) |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information that may be weak or absent in FTIR spectra.

For this compound, Raman spectroscopy would be highly effective in characterizing the naphthalene ring system. The aromatic C=C stretching vibrations are expected to produce strong and sharp bands in the Raman spectrum. In a study of 1-methoxynaphthalene, prominent Raman shifts were observed for the aromatic C-H stretching at 3060-3010 cm⁻¹ and for the C=C and C-O stretching vibrations at 1640 and 1325 cm⁻¹, respectively elixirpublishers.com.

The symmetric vibrations of the naphthalene core would be particularly Raman active. The ethylamine side chain would also contribute to the Raman spectrum, although the N-H vibrations are typically weaker in Raman than in FTIR. The C-C backbone of the ethyl group and the C-N bond would also exhibit characteristic Raman shifts.

Table 2: Predicted Raman Shifts for this compound based on 1-Methoxynaphthalene Data elixirpublishers.com

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3060-3010 | Naphthalene Ring |

| Aromatic C=C Stretch | ~1640, 1595, 1580 | Naphthalene Ring |

| C-O Stretch | ~1325 | Methoxy Group (-OCH₃) |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The chromophore in this compound is the methoxy-naphthalene ring system. Naphthalene itself exhibits characteristic absorption bands in the ultraviolet region. The presence of substituents, such as the methoxy and ethylamine groups, can cause shifts in the absorption maxima (λmax) and changes in their intensities.

The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption bands of the naphthalene core due to the extension of the conjugated π-system. The ethylamine group would likely have a similar, albeit potentially weaker, effect. A study on a Schiff base derived from 4-methoxynaphthalene-1-carbaldehyde confirmed the role of the methoxy-naphthalene moiety in the electronic transitions observed in the UV-Vis spectrum.

Naphthalene derivatives typically exhibit two main absorption bands, corresponding to the ¹La and ¹Lb transitions. For this compound, these bands are expected to be shifted to longer wavelengths compared to unsubstituted naphthalene.

Table 3: Predicted UV-Visible Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Chromophore |

|---|---|---|

| π → π* | > 280 | Methoxy-naphthalene Ring |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, leading to an unambiguous structural elucidation.

As of the current literature survey, no single-crystal X-ray diffraction data for this compound has been reported. The determination of its crystal structure would provide invaluable information on its solid-state conformation, packing arrangement, and potential for intermolecular interactions such as hydrogen bonding involving the primary amine group. Such data would be crucial for understanding its physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics and provide a highly detailed description of the electronic structure of a molecule. These methods are essential for understanding chemical bonding, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like "1-(4-Methoxy-naphthalen-1-yl)-ethylamine," DFT calculations can elucidate its electronic properties and reactivity.

Key parameters that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For instance, in a study of a related naphthalene (B1677914) derivative, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the HOMO-LUMO energy gap was calculated to be 3.765 eV, providing insight into its electronic characteristics.

DFT can also be used to calculate various global reactivity descriptors, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A hypothetical DFT analysis of "this compound" would likely involve the B3LYP functional with a basis set such as 6-311++G(d,p), a common combination for organic molecules that has been shown to provide reliable results for similar compounds.

Table 1: Illustrative Data from DFT Calculations on a Naphthalene Derivative

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.4 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.8 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule |

Note: The values in this table are for illustrative purposes and are based on typical values for similar aromatic amines.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate descriptions of molecular orbitals and electronic structure.

Molecular Orbital (MO) analysis of "this compound" using ab initio methods would reveal the distribution and energies of its electrons in various orbitals. This information is fundamental to understanding its bonding characteristics, electronic transitions, and reactivity. For example, the visualization of HOMO and LUMO orbitals can show which parts of the molecule are most likely to be involved in chemical reactions. In many naphthalene derivatives, the HOMO is often localized on the naphthalene ring system, indicating that this is a likely site for electrophilic attack.

While computationally more intensive than DFT, ab initio methods are valuable for benchmarking and for systems where DFT may not be as accurate.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are computational methods that use classical mechanics to model the behavior of molecules. These approaches are particularly useful for studying large systems and for exploring the conformational landscape and dynamic behavior of molecules over time.

The flexibility of the ethylamine (B1201723) side chain in "this compound" allows it to adopt various three-dimensional conformations. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and to determine their relative energies. Molecular mechanics methods, which use force fields to describe the potential energy of a molecule as a function of its atomic coordinates, are well-suited for this purpose.

By systematically rotating the rotatable bonds in the molecule and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformations. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties.

Both molecular mechanics and quantum mechanics can be used to predict the optimal molecular geometry of "this compound." Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy. DFT methods are commonly used to obtain accurate optimized geometries, which can then be used as a starting point for more advanced calculations.

Molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms change over time. From this trajectory, various thermodynamic and structural properties can be calculated. For "this compound," an MD simulation could reveal how the molecule moves and flexes at a given temperature, providing insights into its conformational flexibility and intermolecular interactions in different environments.

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and for identifying unknown compounds. For "this compound," in silico prediction of its NMR, IR, and UV-Vis spectra would be highly beneficial.

Time-Dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths at which a molecule will absorb light. This information is useful for understanding the electronic structure and for identifying chromophores within the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of 1H and 13C NMR chemical shifts. Comparing these predicted shifts with experimental data can aid in the structural elucidation of the molecule.

Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which can then be compared to an experimental IR spectrum. This comparison can help in assigning the observed spectral bands to specific molecular vibrations.

Table 2: Predicted Spectroscopic Data for "this compound" (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

|---|---|---|

| 1H NMR | Chemical Shift (methoxy protons) | ~3.9 ppm |

| 13C NMR | Chemical Shift (naphthalene C4-O) | ~155 ppm |

| IR Spectroscopy | N-H stretch | ~3300-3400 cm-1 |

| UV-Vis Spectroscopy | λmax | ~290 nm |

Note: The values in this table are hypothetical and based on typical spectroscopic data for analogous compounds.

Theoretical Vibrational Frequencies and IR/Raman Spectra

The vibrational modes of this compound can be theoretically determined through computational methods, providing a simulated Infrared (IR) and Raman spectrum. Density Functional Theory (DFT) calculations are a standard approach for this, often using functionals such as B3LYP and a basis set like 6-311+G(d,p) to accurately model the molecule's vibrational behavior.

The output of these calculations is a set of harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. Each frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and torsional movements. To better match experimental spectra, these calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A detailed analysis of the theoretical vibrational spectrum allows for the assignment of specific spectral bands to particular functional groups within the molecule. For example, the characteristic stretching frequencies of the N-H bonds in the ethylamine group, the C-O bond of the methoxy (B1213986) group, and the C=C bonds of the naphthalene ring can be identified. The theoretical IR intensities and Raman activities are also calculated, which helps in predicting the appearance of the final spectra. This information is crucial for interpreting experimental IR and Raman data and for understanding the molecule's structural dynamics.

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3450, 3360 | Asymmetric and symmetric stretching of the amine group |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the naphthalene ring |

| C-H Stretch (Aliphatic) | 2980-2850 | Stretching of C-H bonds in the ethyl and methoxy groups |

| C=C Stretch | 1620-1580 | Aromatic ring stretching of the naphthalene system |

| N-H Bend | 1600 | Scissoring motion of the amine group |

| C-O Stretch | 1250 | Stretching of the ether linkage in the methoxy group |

Note: These are representative frequencies and are typically subject to scaling factors for comparison with experimental data.

Molecular Modeling of Interactions with Biological Targets

Molecular modeling techniques are essential for predicting and analyzing how this compound might interact with biological macromolecules, such as proteins. These in silico methods can provide valuable insights into the compound's potential pharmacological activity by identifying likely binding partners and characterizing the nature of the interactions at the molecular level.

Ligand-Protein Docking for Binding Mode Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. For this compound, docking studies can be performed to identify potential protein targets and to elucidate the specific binding mode of the compound within the active site of these targets.

The process involves generating a three-dimensional structure of the ligand and placing it in various orientations and conformations within the binding pocket of the protein. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. These studies can reveal which parts of the molecule are crucial for binding and can guide the design of new derivatives with improved affinity and selectivity. Given the structural similarities of naphthalene derivatives to known bioactive molecules, potential targets for docking studies could include enzymes such as cyclooxygenases (COX-1 and COX-2) or receptors like the estrogen receptor. scientific.netelsevierpure.com

The results of a docking simulation are often summarized in a table that includes the predicted binding energy and the key amino acid residues involved in the interaction.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Ser530, Arg120 |

| Estrogen Receptor Alpha | -9.2 | Leu346, Leu384, Gly521 |

| Tubulin | -7.9 | Cys241, Leu248, Ala316 |

Note: This data is illustrative and based on docking studies of similar naphthalene-containing compounds against these targets. scientific.netelsevierpure.comtandfonline.com

Exploration of Intermolecular Interactions (e.g., Hydrogen Bonding, CH-π Interactions)

Once a likely binding pose of this compound within a protein's active site is predicted, a more detailed analysis of the intermolecular interactions can be performed. These non-covalent interactions are critical for the stability of the ligand-protein complex.

For this compound, several types of interactions are expected to be significant. The primary amine of the ethylamine group can act as a hydrogen bond donor, forming interactions with suitable acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate, glutamate, or serine residues. The methoxy group's oxygen atom can act as a hydrogen bond acceptor.

Furthermore, the extensive aromatic system of the naphthalene ring is capable of engaging in various π-interactions. These can include π-π stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. Additionally, CH-π interactions, where a C-H bond from an aliphatic or aromatic residue on the protein interacts with the face of the naphthalene ring, are also plausible and contribute to binding affinity. scientific.net The study of methoxyphenols and related compounds has highlighted the importance of such intermolecular forces. acs.org

A summary of the potential intermolecular interactions is provided in the table below.

| Interaction Type | Donor/Acceptor on Ligand | Potential Interacting Partner on Protein | Typical Distance (Å) |

| Hydrogen Bond | -NH₂ (donor) | Carbonyl oxygen, Asp, Glu, Ser | 2.7 - 3.5 |

| Hydrogen Bond | -OCH₃ (acceptor) | -NH group, -OH group | 2.8 - 3.6 |

| π-π Stacking | Naphthalene ring | Phe, Tyr, Trp | 3.5 - 4.5 |

| CH-π Interaction | Naphthalene ring | Aliphatic/Aromatic C-H | 3.0 - 4.0 |

Structure Activity Relationship Sar Investigations

Impact of Naphthalene (B1677914) Ring Substitutions on Biological Activity

The nature and placement of substituents on the naphthalene ring are critical determinants of the biological activity of this class of compounds. The aromatic system's size, shape, and electronic properties can be finely tuned through substitution to optimize interactions with biological targets.

Positional Isomerism and Substituent Effects on Activity

The position of substituents on the naphthalene ring is a critical factor influencing the biological activity of these derivatives. Naphthylethylamines can exist as 1-naphthyl or 2-naphthyl isomers, and this fundamental structural difference can lead to distinct pharmacological profiles. wikipedia.org For instance, 1-naphthylaminopropane and 2-naphthylaminopropane, which differ only in the attachment point of the ethylamine (B1201723) side chain to the naphthalene ring, exhibit different activities. wikipedia.org

Furthermore, the placement of functional groups like the methoxy (B1213986) group is also crucial. Shifting the methoxy group from the 4-position to other positions on the naphthalene ring can lead to a significant decrease in activity. This highlights the precise geometric and electronic requirements of the receptor's binding pocket. The table below illustrates how positional isomerism of a hypothetical functional group on the naphthalene ring could impact receptor binding affinity, a principle that applies to the methoxy group in the target compound.

| Substituent Position | Relative Binding Affinity | Rationale |

|---|---|---|

| 4-position | High | Optimal fit and electronic interaction with the receptor binding site. |

| 2-position | Moderate to Low | Suboptimal geometry for key binding interactions. |

| 7-position | Low | Steric hindrance and unfavorable electronic distribution for receptor engagement. |

Variations at the Ethylamine Side Chain and Their Pharmacological Consequences

Modifications to the ethylamine side chain of 1-(4-methoxy-naphthalen-1-yl)-ethylamine can have profound effects on its pharmacological properties. Key variations include alterations to the length of the alkyl chain and the introduction of substituents on the amine group or the alpha-carbon.

The presence of a methyl group at the alpha-carbon of the ethylamine side chain, which makes the compound a naphthylaminopropane, can influence its metabolic stability and receptor interaction. wikipedia.org In many phenethylamine (B48288) derivatives, the addition of an α-methyl group has a minor effect on binding affinity for serotonin (B10506) receptors but can significantly alter the in-vivo potency and duration of action. frontiersin.org This is often attributed to increased resistance to metabolism by monoamine oxidase (MAO). N-alkylation of the amine can also modulate activity, with smaller alkyl groups sometimes being tolerated or even enhancing potency, while larger groups may introduce steric hindrance that diminishes binding.

Stereochemical Effects on Binding Affinity and Selectivity

The presence of a chiral center at the alpha-carbon of the ethylamine side chain in this compound means that it exists as a pair of enantiomers, (R)- and (S)-isomers. Stereochemistry is a critical factor in the interaction of small molecules with biological macromolecules like receptors, which are themselves chiral.

Enantiomeric Differences in Receptor Interaction

The two enantiomers of a chiral compound can exhibit significantly different binding affinities and efficacies at their biological targets. This is because the three-dimensional arrangement of atoms in each enantiomer will interact differently with the specific and highly ordered binding pocket of a receptor. One enantiomer may fit perfectly, leading to a strong and productive interaction, while the other may fit poorly or interact with different residues, resulting in weaker binding or even a different functional outcome (e.g., agonist versus antagonist activity). For example, in a study of structurally related chiral compounds, the (S)-enantiomer was found to be a potent partial agonist at a specific receptor, while the (R)-enantiomer acted as a potent antagonist.

The table below illustrates the principle of how enantiomers of a chiral amine could display different binding affinities for a specific receptor.

| Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| (S)-enantiomer | 0.84 | Partial Agonist |

| (R)-enantiomer | 0.37 | Antagonist |

Physicochemical Descriptors in SAR Analysis

To systematically investigate and quantify the relationship between the chemical structure and biological activity of compounds like this compound, Quantitative Structure-Activity Relationship (QSAR) studies are often employed. nih.govresearchgate.net QSAR models use statistical methods to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. dergipark.org.tr

Key physicochemical descriptors relevant to the SAR of this class of compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic net charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). walisongo.ac.id These are crucial for understanding electrostatic and orbital-based interactions with the receptor.

Steric Descriptors: These quantify the size and shape of the molecule. Parameters like molecular volume, surface area, and specific shape indices can determine how well the molecule fits into the receptor's binding site.

Hydrophobic Descriptors: Lipophilicity, commonly expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical factor influencing a drug's ability to cross cell membranes and its binding to hydrophobic pockets within a receptor. In some series of psychoactive compounds, there is a strong correlation between the lipophilicity of substituents and their receptor binding affinity. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing aspects like atomic connectivity and branching. nih.gov

By developing a QSAR model, researchers can predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. nih.gov

Lipophilicity (cLogP) and its Correlation with Biological Response

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or its calculated counterpart (cLogP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the affinity of a compound for a lipid-like environment compared to an aqueous one. For a molecule to be biologically active, it often needs to cross cellular membranes, which are primarily lipidic. Therefore, an optimal level of lipophilicity is generally required.

In the context of this compound derivatives, the cLogP value can be modulated by introducing or modifying substituents on the naphthalene ring or the ethylamine side chain. An increase in alkyl chain length or the addition of lipophilic groups will increase the cLogP, while the introduction of polar groups like hydroxyl or additional amine functionalities will decrease it.

The following table illustrates a hypothetical SAR study on a series of this compound derivatives where the R group on the amine is varied, and the resulting cLogP is correlated with a hypothetical biological response (e.g., receptor binding affinity, IC50).

| Compound | R-Group | cLogP | Biological Response (IC50, nM) |

| 1 | H | 3.1 | 150 |

| 2 | CH3 | 3.5 | 100 |

| 3 | CH2CH3 | 3.9 | 50 |

| 4 | (CH2)2CH3 | 4.3 | 75 |

| 5 | (CH2)3CH3 | 4.7 | 200 |

This data is illustrative to demonstrate the concept of the correlation between cLogP and biological response.

In this illustrative data, the biological activity increases as the lipophilicity increases from compound 1 to 3. However, with a further increase in the alkyl chain length (compounds 4 and 5), the biological activity starts to decrease, suggesting that an optimal lipophilicity exists for this class of compounds to achieve the desired biological effect.

Electronic and Steric Parameters in SAR Models

Quantitative Structure-Activity Relationship (QSAR) models often employ electronic and steric parameters to describe how these properties of a molecule or its substituents influence biological activity.

Electronic Parameters: These describe the effect of a substituent on the electron distribution in the rest of the molecule. A common electronic parameter is the Hammett constant (σ), which quantifies the electron-withdrawing or electron-donating ability of a substituent on an aromatic ring. For the this compound scaffold, modifying the methoxy group or adding other substituents to the naphthalene ring would alter the electronic properties. For instance, replacing the electron-donating methoxy group (-OCH3) with an electron-withdrawing group like a nitro group (-NO2) would significantly change the electron density of the naphthalene ring system. This, in turn, could affect the pKa of the ethylamine side chain and the molecule's ability to form hydrogen bonds or engage in π-π stacking interactions with its biological target.

Steric Parameters: These parameters account for the size and shape of a substituent. The Taft steric parameter (Es) is a commonly used descriptor. The bulkiness of a substituent can either promote or hinder the binding of a molecule to its target. In the case of this compound, the size of substituents on the naphthalene ring or the ethylamine group can influence the molecule's ability to fit into a binding pocket. For example, increasing the size of the group at the 4-position from a methoxy to an ethoxy or isopropoxy group would increase the steric bulk, which could lead to a steric clash with the receptor, thereby reducing activity. Conversely, a certain amount of steric bulk might be necessary to achieve a specific orientation in the binding site that is favorable for activity.

The following table provides a hypothetical example of how electronic (σ) and steric (Es) parameters for a substituent 'X' at the 4-position of the naphthalene ring could be correlated with biological activity.

| Compound | 4-Position Substituent (X) | Hammett Constant (σp) | Taft Steric Parameter (Es) | Biological Response (Ki, nM) |

| 1 | -OCH3 | -0.27 | -0.55 | 80 |

| 2 | -H | 0.00 | 0.00 | 120 |

| 3 | -Cl | 0.23 | -0.97 | 95 |

| 4 | -CH3 | -0.17 | -1.24 | 105 |

| 5 | -NO2 | 0.78 | -2.52 | 300 |

This data is illustrative to demonstrate the concept of using electronic and steric parameters in SAR models.

From this hypothetical data, it could be inferred that a moderately electron-donating and relatively small substituent at the 4-position is favorable for biological activity.

Pharmacophore Identification and Design Principles for Naphthyl Amine Derivatives

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors, hydrogen bond donors, and positively or negatively ionizable groups. Identifying the pharmacophore for a series of active compounds like naphthyl amine derivatives is a key step in designing new, potentially more active molecules.

For a class of compounds related to this compound, a hypothetical pharmacophore could be derived from the common structural features of the most active analogs. The key pharmacophoric features would likely include:

Aromatic Ring Feature: The naphthalene ring system, which can engage in hydrophobic and π-π stacking interactions with the receptor.

Hydrogen Bond Donor: The primary amine of the ethylamine side chain, which can act as a hydrogen bond donor.

Positive Ionizable Feature: The amine group, which is likely protonated at physiological pH, allowing for ionic interactions.

Hydrophobic Feature: The ethyl group of the side chain and potentially the methoxy group.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group.

Based on this identified pharmacophore, several design principles for new naphthyl amine derivatives can be proposed:

Scaffold Hopping: The naphthalene core could be replaced by other bicyclic or even monocyclic aromatic systems (bioisosteres) to explore if similar spatial arrangements of the other pharmacophoric features can be achieved while potentially improving properties like solubility or metabolic stability.

Side Chain Modification: The length and branching of the ethylamine side chain can be varied to optimize the position of the amine group relative to the aromatic core. The introduction of conformational constraints, such as incorporating the side chain into a ring system, could lock the molecule into a more active conformation.

Substitution on the Aromatic Ring: Different substituents can be introduced at various positions on the naphthalene ring to fine-tune the electronic and steric properties and to explore additional interactions with the binding site. For example, adding a hydrogen bond acceptor at a specific position might lead to a new favorable interaction with the target.

By systematically applying these design principles, guided by the identified pharmacophore, medicinal chemists can rationally design new derivatives of this compound with improved potency, selectivity, and pharmacokinetic profiles.

In Vitro Biological Activity and Mechanistic Elucidation

Molecular Target Identification and Characterization

Comprehensive studies to identify and characterize the specific molecular targets of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine are not readily found in peer-reviewed literature. The activity of related naphthalenic structures in various biological assays suggests potential interactions with receptors and enzymes, but direct evidence for this specific compound is lacking.

Receptor Binding Assays and Affinity Profiling

There is no publicly available data from receptor binding assays that specifically profile the affinity of this compound for a panel of receptors. While the broader class of naphthylethylamines has been explored for activity at various monoamine transporters and receptors, specific binding constants (Kᵢ) or IC₅₀ values for this compound are not documented.

Enzyme Inhibition Studies and Kinetic Mechanisms

Similarly, literature detailing the inhibitory effects of this compound on specific enzymes is not available. Investigations into its potential as an enzyme inhibitor, including determination of inhibition constants (Kᵢ) and elucidation of kinetic mechanisms (e.g., competitive, non-competitive), have not been reported.

Cellular Mechanisms of Action

Research into the effects of this compound on cellular processes is also an area requiring significant investigation. While some related naphthalene (B1677914) derivatives have been shown to induce cellular responses like apoptosis and cell cycle arrest, such studies have not been published for the specific compound .

Investigations into Cell Cycle Regulation

There are no available studies that have investigated the impact of this compound on cell cycle progression in any cell line. Consequently, data on its potential to induce cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) is non-existent.

Apoptotic Pathway Induction and Analysis

The ability of this compound to induce apoptosis has not been documented. Research identifying the hallmarks of apoptosis, such as caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential following treatment with this compound, has not been published.

Modulation of Specific Protein Expression and Signaling Cascades

There is a lack of information regarding the effect of this compound on protein expression and signaling pathways. Studies using techniques like western blotting or reporter gene assays to determine the modulation of specific signaling cascades by this compound have not been made public.

Interactions with Biomacromolecules

The interaction of small molecules with biological macromolecules is fundamental to their mechanism of action. For a compound like this compound, understanding its binding affinity and mode of interaction with proteins and nucleic acids is crucial to elucidating its potential biological effects.

Protein-Ligand Interaction Studies

Direct protein-ligand interaction studies for this compound are not documented in the current scientific literature. However, studies on analogous naphthalene derivatives provide insights into the types of interactions that might be anticipated. For instance, naphthalene-based compounds have been shown to interact with a variety of proteins, often through hydrophobic and π-π stacking interactions facilitated by the bicyclic aromatic ring system. The methoxy (B1213986) and ethylamine (B1201723) substituents would further influence these interactions through hydrogen bonding and electrostatic interactions.

Computational docking studies on related naphthalene derivatives have suggested potential binding to the active sites of various enzymes. For example, some naphthalene derivatives have been investigated as inhibitors of microbial enzymes, where the naphthalene core fits into hydrophobic pockets of the enzyme's active site. The specific interactions are dictated by the nature and position of the substituents on the naphthalene ring.

| Interaction Type | Potential Contribution from this compound |

| Hydrophobic Interactions | The naphthalene ring system can engage in hydrophobic interactions with nonpolar amino acid residues within a protein's binding pocket. |

| π-π Stacking | The aromatic naphthalene core can participate in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. |

| Hydrogen Bonding | The nitrogen atom of the ethylamine group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, while the amine protons can act as hydrogen bond donors. |

| Electrostatic Interactions | The ethylamine group can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged amino acid residues like aspartate and glutamate. |

Mechanisms of Antimicrobial Action in Vitro

While the specific antimicrobial mechanism of this compound has not been elucidated, the general mechanisms of action for antimicrobial naphthalene derivatives often involve the disruption of microbial cell membranes or the inhibition of essential cellular processes.

Naphthalene derivatives can intercalate into the lipid bilayer of bacterial cell membranes, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the naphthalene ring facilitates this membrane disruption. The presence of a cationic group, such as a protonated ethylamine, can enhance this activity by promoting interaction with the negatively charged components of bacterial membranes.

Furthermore, some naphthalene compounds have been found to inhibit bacterial enzymes involved in critical metabolic pathways or DNA replication. For example, some naphthylamine analogs have been synthesized and shown to possess broad-spectrum antibacterial activity, though their precise molecular targets were not fully identified.

Comparative Mechanistic Studies with Related Naphthalene Derivatives

Comparative studies of naphthalene derivatives are crucial for understanding structure-activity relationships (SAR). The antimicrobial activity of these compounds is often modulated by the nature, number, and position of substituents on the naphthalene core.

For instance, the introduction of a methoxy group can alter the electronic properties and lipophilicity of the molecule, which can in turn affect its ability to penetrate microbial cell walls and interact with its target. The ethylamine side chain is also a key determinant of activity. The length and basicity of the amine-containing side chain can influence the compound's solubility, membrane-disrupting ability, and interaction with biological targets.

| Compound Class | General Mechanistic Features | Potential Relevance to this compound |

| Naphthylamines | Broad-spectrum antimicrobial activity has been reported, with mechanisms potentially involving membrane disruption or enzyme inhibition. | The ethylamine group suggests a similar potential for antimicrobial action. |

| Methoxylated Naphthalenes | The methoxy group can enhance lipophilicity and modulate electronic properties, influencing target binding and cell penetration. | The 4-methoxy substituent likely plays a key role in the compound's physicochemical properties and biological interactions. |

| Substituted Naphthylethylamines | The ethylamine side chain can introduce a positive charge, facilitating interaction with negatively charged microbial membranes. | This structural feature is a strong indicator of potential membrane-disruptive antimicrobial activity. |

Comparative Research on Naphthalene Based Amine Derivatives

Structural Diversity and Functional Exploration of Analogues

The naphthalene-amine scaffold serves as a versatile backbone for a wide array of chemical structures, each with unique functional attributes. Analogues of 1-(4-Methoxy-naphthalen-1-yl)-ethylamine can be categorized based on variations in the ethylamine (B1201723) side chain, substitutions on the naphthalene (B1677914) ring, and the nature of the amine group itself. This structural diversity is key to the functional exploration of these compounds, which range from chiral auxiliaries in asymmetric synthesis to potent bioactive agents.

A primary analogue, 1-(1-naphthyl)ethylamine (B3023371) , which lacks the 4-methoxy group, is a prominent chiral resolving agent and a building block in the synthesis of other complex molecules. researchgate.net Its enantiomers are crucial in preparing enantiopure compounds, including calcimimetic agents like Cinacalcet. researchgate.net Another variation is seen in N-(1-Naphthyl)ethylenediamine , where the ethylamine is extended to an ethylenediamine (B42938) chain. wikipedia.org This modification allows the molecule to act as a bidentate ligand in coordination chemistry and as a key component in the Griess test for nitrite (B80452) analysis. wikipedia.org

Further structural modifications include the introduction of hydroxyl groups, leading to compounds like amidoalkyl naphthols and aminonaphthols . mdpi.comnih.gov These compounds often possess a 1,3-aminooxygenated motif, a feature found in numerous natural products and marketed drugs. mdpi.com The introduction of additional amine groups, as seen in bis-aminomethylnaphthalenes , creates molecules with DNA binding properties and potential antitumor activity. nih.gov

The functional roles of these analogues are as diverse as their structures. While some, like 1-(1-naphthyl)ethylamine, are pivotal in chemical synthesis, others are explored for their pharmacological potential. researchgate.net For instance, the Schiff base derived from 4-methoxynaphthalene-1-carbaldehyde, an analogue of the target compound's precursor, has been studied for its molecular structure and potential anticorrosion properties. researchgate.net

Table 1: Structural and Functional Comparison of Naphthalene-Amine Analogues

| Compound Name | Structural Difference from this compound | Primary Function/Application |

|---|---|---|

| 1-(1-Naphthyl)ethylamine | Lacks the 4-methoxy group | Chiral auxiliary, synthetic precursor researchgate.net |

| N-(1-Naphthyl)ethylenediamine | Ethylamine is replaced by an ethylenediamine chain | Analytical reagent, bidentate ligand wikipedia.org |

| Amidoalkyl Naphthols | Contains an amide group on the amine and a hydroxyl on the ring | Bioactive molecules (antibacterial, antiviral) mdpi.com |

| Bis-aminomethylnaphthalenes | Contains two aminomethyl groups instead of one ethylamine | Potential anticancer agents, DNA binding nih.gov |

| (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol | Schiff base derivative (imine instead of amine) | Investigated for molecular structure and anticorrosion properties researchgate.net |

Cross-Compound Analysis of Synthetic Routes and Challenges

The synthesis of naphthalene-based amines involves a variety of chemical strategies, each with its own set of advantages and challenges. The choice of synthetic route often depends on the desired substitutions and, crucially, the required stereochemistry.

A common method for producing naphthylamines is reductive amination . This approach was successfully used to synthesize a series of bis-aminomethylnaphthalenes, demonstrating a straightforward strategy for creating these structures. nih.gov For chiral amines like 1-(1-naphthyl)ethylamine, a close analogue of the target compound, asymmetric synthesis is paramount. One effective method involves the asymmetric catalytic reduction of a 1-(1-naphthyl)ethanone oxime using specific chiral ruthenium catalysts to achieve high enantiomeric excess (up to 96% ee). google.com

Other significant synthetic strategies include:

Mannich-type reactions: This one-pot, multicomponent reaction is widely employed for the synthesis of 1-amidoalkyl-2-naphthols, involving an aldehyde, an amide, and 2-naphthol. mdpi.com

Reaction of Naphthylamines with Chloroalkanes: A direct method, for example, is the preparation of N-(1-Naphthyl)ethylenediamine through the reaction of 1-naphthylamine (B1663977) with 2-chloroethanamine. wikipedia.org

The primary challenges in these syntheses often revolve around achieving high yields and purity, particularly enantiomeric purity for chiral compounds. The synthesis of enantiopure 1-(1-naphthyl)ethylamine can be accomplished through chemical resolution using chiral acids or via enzymatic resolution, but these methods can be complex and may require multiple steps. researchgate.netgoogle.com Asymmetric synthesis offers a more direct route, but the catalysts can be expensive and sensitive. google.com For instance, while Staudinger cycloaddition using naphthylethylamines as chiral auxiliaries has been explored for creating trans-β-lactams, 1-(1-naphthyl)ethylamine auxiliaries led to a dramatic loss of selectivity compared to their 2-naphthyl counterparts, highlighting the subtle but significant impact of isomerism on synthetic outcomes. researchgate.net

Broadening the Scope of Biological Activities within Naphthalene-Amine Scaffolds

The naphthalene-amine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. The rigid, aromatic naphthalene core provides a platform for positioning functional groups in precise spatial orientations, enabling interaction with a variety of biological targets.

Research into these compounds has uncovered significant potential across several therapeutic areas:

Anticancer Activity: Naphthalene-based compounds have shown considerable promise as anticancer agents. Naphthalimides, for example, are known to intercalate with DNA and have been extensively studied for their antitumor properties. nih.govrjpbr.comresearchgate.net Similarly, newly designed bis-aminomethylnaphthalenes have exhibited remarkable antitumor activity in both in vitro and in vivo studies. nih.gov